REACTION_CXSMILES
|
[BH4-].[Na+].C(OC(=O)[O:7][C:8]1[CH:13]=[C:12]([O:14]C(OCC)=O)[CH:11]=[CH:10][C:9]=1[C:20](=O)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)C.Cl>O.C1COCC1.[OH-].[Na+]>[CH2:20]([C:9]1[CH:10]=[CH:11][C:12]([OH:14])=[CH:13][C:8]=1[OH:7])[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
carbonic acid 2-benzoyl-5-ethoxycarbonyloxy-phenyl ester ethyl ester
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(OC1=C(C=CC(=C1)OC(=O)OCC)C(C1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for ˜60 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 0° C., and for ˜60 hrs
|
Duration
|
60 h
|
Type
|
CUSTOM
|
Details
|
at room temperature, to give a pale red suspension
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with diethyl ether (150 ml)
|
Type
|
WASH
|
Details
|
The extracts were washed with water (2×100 ml) and saturated aqueous sodium chloride solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow gum
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for ˜60 mins
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (50 ml)
|
Type
|
WASH
|
Details
|
The extracts were washed with water (3×40 ml) and saturated aqueous sodium chloride solution (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=C(C=C(C=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |